molecular formula C8H10N2O2 B034494 2-Amino-4,6-dimethylnicotinic acid CAS No. 106837-89-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No. B034494
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-4,6-dimethylnicotinic acid, such as 4-amino-2,6-dimethylnicotinic acid esters and amides, involves multiple steps including the reaction of 4-chloro-2,6-dimethylnicotinic acid with amines, followed by saponification and further reactions to yield the desired compounds. These processes are carefully designed to ensure the introduction of functional groups at the desired positions on the nicotinic acid ring, while maintaining the integrity of the molecule's core structure (Glozman et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethylnicotinic acid and its derivatives is characterized using techniques such as IR and NMR spectroscopy. These methods provide detailed information about the functional groups present in the molecule and their arrangement, confirming the successful introduction of amino and methyl groups into the nicotinic acid framework. The spectral data obtained from these analyses are crucial for verifying the molecular structure and understanding the compound's chemical behavior (Glozman et al., 2001).

Chemical Reactions and Properties

2-Amino-4,6-dimethylnicotinic acid and its derivatives participate in various chemical reactions, leading to the formation of compounds with diverse structural and functional properties. For example, the reaction of 2-amino-4,6-dimethylnicotinic acid arylamides with specific reagents can yield derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, demonstrating the compound's versatility as a precursor in organic synthesis (Demina & Konshin, 1992).

Scientific Research Applications

Synthesis of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4,6-dimethylnicotinic acid arylamides are used in the synthesis of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines .
  • Methods of Application: The process involves boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride . The same compounds can also be obtained by ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines .
  • Results or Outcomes: The reaction results in the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine .

Cytotoxicity against Breast Cancer Cell Lines

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Amino-4,6-diphenylnicotinonitriles (APNs), which include 2-Amino-4,6-dimethylnicotinic acid, have been studied for their cytotoxicity against breast cancer cell lines .
  • Methods of Application: The study involved the synthesis of APNs and testing their cytotoxicity against breast cancer cell lines .
  • Results or Outcomes: One of the compounds demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .

Synthesis of 2,4-Dioxo- or 4-Oxo-2-Thio-Pyrido[2,3-d]pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4,6-dimethylnicotinic acid is used in the synthesis of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
  • Methods of Application: The ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively when reacted with urea or ammonium thiocyanate .
  • Results or Outcomes: The reaction results in the formation of derivatives of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .

Synthesis of 4-Oxo-2-Thio-Pyrido[2,3-d]pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-4,6-dimethylnicotinic acid is used in the synthesis of 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
  • Methods of Application: The ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid are converted to 4-oxo-2-thio-pyrido[2,3-d]pyrimidines when reacted with ammonium thiocyanate .
  • Results or Outcomes: The reaction results in the formation of derivatives of 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .

properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethylnicotinic acid

CAS RN

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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